Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-

Metal Chelation Synthetic Intermediate Antileishmanial Agent

Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy- (CAS 854047-42-0), also known as 1-oxo-1,4-dihydrobenzo[f]quinoline-2-carboxylic acid, is a heterocyclic aromatic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol. Classified as a quinoline derivative, it features a benzo[f]quinoline core with a carboxylic acid group at the 2-position and a hydroxy (or keto) group at the 1-position.

Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
CAS No. 854047-42-0
Cat. No. B13941329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[f]quinoline-2-carboxylicacid, 1-hydroxy-
CAS854047-42-0
Molecular FormulaC14H9NO3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=O)C(=CN3)C(=O)O
InChIInChI=1S/C14H9NO3/c16-13-10(14(17)18)7-15-11-6-5-8-3-1-2-4-9(8)12(11)13/h1-7H,(H,15,16)(H,17,18)
InChIKeyAGVXDOGCDADXNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy- (CAS 854047-42-0) for Sourcing Decisions


Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy- (CAS 854047-42-0), also known as 1-oxo-1,4-dihydrobenzo[f]quinoline-2-carboxylic acid, is a heterocyclic aromatic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol . Classified as a quinoline derivative, it features a benzo[f]quinoline core with a carboxylic acid group at the 2-position and a hydroxy (or keto) group at the 1-position. This compound is primarily utilized as a research chemical and synthetic intermediate, with reported utility in the development of antileishmanial agents and manufacturing dyes . However, specific, publicly available quantitative performance data remains extremely limited for this specific CAS number, necessitating a careful, evidence-based approach to its evaluation and procurement.

Heterocyclic synthetic intermediate and research chemical
Reported scaffold for antileishmanial agents and dye manufacturing
Limited public quantitative data; procurement requires evidence-based review

The Substitution Risk for 1-Hydroxy-Benzo[f]quinoline-2-carboxylic Acid


The assumption that generic 'benzoquinoline carboxylic acids' are interchangeable is a critical procurement error. The specific 1-hydroxy (or 1-oxo) substitution on the benzo[f]quinoline-2-carboxylic acid scaffold dramatically alters its chemical behavior compared to close analogs like 3-oxo-4H-benzo[f]quinoline-2-carboxylic acid or non-hydroxylated variants. This single functional group difference dictates the molecule's metal chelation properties, hydrogen-bonding capacity (2 donors, 3 acceptors), and electron distribution, which are the defining characteristics for its documented use as a synthetic intermediate for antileishmanial agents and dyes . Without this precise substitution pattern, the desired reactivity and application-specific performance are lost, making a direct substitution scientifically unjustifiable. The following evidence details these quantifiable differentiators.

Property
1-Hydroxy target
Analog substitute
Chelation motif
1,2-β-keto acid (6-membered chelate ring)
3-oxo isomer forms 7-membered ring, altering metal selectivity
H-bond donor count
2 HBD / 3 HBA
Des-hydroxy analog has only 1 HBD, reducing molecular recognition
Spectroscopic identity
Unique UV signature from 1-oxo conjugated system
Non-hydroxylated isomers show different dA/dλ patterns; risk of misidentification

Performance Evidence for Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy- Versus Closest Analogs


Chelating Capacity: 1-Hydroxy vs. 3-Oxo Positional Isomer

The 1,2-arrangement of the oxo and carboxylic acid groups in the target compound creates a β-keto acid motif, which is a strong bidentate metal-binding ligand. This is a fundamental difference from the 1,3-relationship in the closest analog, 3-oxo-4H-benzo[f]quinoline-2-carboxylic acid. The 1-hydroxy group's proximity to the 2-carboxylic acid enables the formation of a stable, six-membered chelate ring with metal ions, whereas the 3-oxo-2-carboxylic acid arrangement would form a less favorable seven-membered ring, qualitatively altering its coordination chemistry. This property is crucial for its reported role as an intermediate for antileishmanial agents, where metal chelation is a common mechanism of action .

Chelation Motif Difference
Class-level
1,2-β-keto acid: 6-membered chelate 3-oxo isomer: 7-membered chelate
Chelation motif may influence intermediate suitability
Based on coordination chemistry principles; experimental confirmation pending
Metal Chelation Synthetic Intermediate Antileishmanial Agent

Hydrogen Bond Donor Capacity: 1-Hydroxy vs. Des-Hydroxy Benzo[f]quinoline-2-carboxylic Acid

The presence of the 1-hydroxy group fundamentally changes the hydrogen-bond (H-bond) donor count. The target compound has 2 H-bond donors (1 from OH, 1 from COOH) and 3 H-bond acceptors . In contrast, the non-hydroxylated benzo[f]quinoline-2-carboxylic acid (CAS N/A, hypothetical scaffold) possesses only 1 H-bond donor. This difference is critical in biological systems. For instance, a study on fungally metabolized benzo[f]quinoline showed that a proximal hydroxyl group (7-hydroxybenzo[f]quinoline) significantly alters bioactivity compared to the parent compound [1]. The target's extra donor site provides an additional anchor point for target binding or an extra site for derivatization, directly impacting its potential as a lead scaffold.

H-Bond Donor Capacity
Reported
+1 HBD (2 vs 1)
May enhance molecular recognition in target binding
Inferred from fungal metabolism study; direct binding data limited
Drug Design Solubility Target Binding

Spectroscopic Differentiation: UV Absorption Properties

Benzo[f]quinolines possess a distinct UV absorption spectrum compared to their isomers and other nitrogen heterocycles like acridines [1]. The specific 1-oxo substitution on the target compound further modifies its UV-Vis spectrum. While a direct head-to-head spectrum is unavailable in public data, the first derivative of absorbance (dA/dλ) versus wavelength has been successfully used to differentiate benzo[h]- and benzo[f]quinolines [1]. The presence of the 1-hydroxy group as a conjugated keto-enol system will generate unique n→π* and π→π* transitions, providing a distinct spectral signature. This is a critical quality control parameter. For example, a 4-ethyl analog (CAS 16516-61-3) has a reported density of 1.342 g/cm³ , demonstrating that even minor substitutions on the core scaffold yield quantifiable differences in physical properties.

UV Spectroscopic Signature
Class-level
Differentiable by first derivative UV spectroscopy
Supports identity confirmation in quality control
Spectral data for this CAS not publicly available; prediction from isomer studies
Analytical Chemistry Differentiation Quality Control

Primary Application Scenarios for Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy- (854047-42-0)


Synthetic Intermediate for Metal-Chelating Antiparasitic Agents

The target compound's 1,2-β-keto acid motif makes it a superior precursor for antileishmanial agents, a role documented by its commercial classification . Its strong bidentate chelation capacity, stemming from the proximity of the 1-oxo and 2-carboxylic acid groups, is a key design feature for inhibiting metal-dependent enzymes in parasites. In this context, the 3-oxo positional isomer would be an unsuitable substitute due to its weaker, less specific monodentate or large-ring chelation potential .

Precursor for Site-Specifically Derivatized Quinoline Dyes

As a 'dye intermediate' and 'quinoline derivative used as manufacturing dyes,' the target compound's structure provides multiple sites for further modification . The 1-hydroxy group serves as a critical handle for introducing additional chromophores or reactive groups, while the 2-carboxylic acid improves binding to fabrics. The well-defined H-bond donor count supports the design of dyes with specific fastness properties, making it preferable over non-hydroxylated benzo[f]quinolines for complex dye synthesis [1].

Heterocyclic Scaffold for Biological Probe Development

The compound's unique combination of 2 H-bond donors and 3 acceptors provides an enhanced interaction interface for biological targets compared to des-hydroxy analogs . Cross-study evidence from fungal metabolism shows that hydroxylation of benzo[f]quinoline generates new metabolites with altered biological activity [1]. This suggests the target compound is a valuable starting point for creating bioactive probes where an additional donor site is hypothesized to be critical for potency or selectivity.

Application
Selection Property
Validation Focus
Antiparasitic agent intermediate
1,2-β-keto acid chelation motif
Metal-binding and antileishmanial activity screening
Quinoline dye precursor
1-hydroxy derivatization handle, H-bond profile
Dye fastness and chromophore attachment evaluation
Biological probe scaffold
Additional H-bond donor, scaffold modification sites
Target binding and bioactivity alteration assays
Quote Request

Request a Quote for Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.